5-(4-iso-Propylphenyl)-5-oxovaleric acid

Solid-state characterization Purification Formulation

Researchers face handling variability with liquid or low-melting analogs of 5-oxovaleric acid derivatives. This compound offers a distinct physical property advantage for reproducible solid-phase synthesis. - **Defined Solid State:** Melting point 79-80°C allows accurate weighing and transfer, reducing experimental error vs. para-ethyl (100-102°C) or unsubstituted analogs. - **Derivatization-Ready:** Free carboxylic acid enables direct amide/ester prodrug synthesis; moderate lipophilicity (XLogP3 2.9) suitable for oral bioavailability optimization. - **SAR Benchmark:** Compare para-isopropyl substitution effects on target engagement and ADME properties within your pharmacophore screening.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 18847-18-2
Cat. No. B106746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-iso-Propylphenyl)-5-oxovaleric acid
CAS18847-18-2
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17)
InChIKeyZDLSMQFJULLIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-iso-Propylphenyl)-5-oxovaleric acid Structure and Physicochemical Profile


5-(4-iso-Propylphenyl)-5-oxovaleric acid (CAS 18847-18-2) is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol [1]. It is characterized by a pentanoic acid backbone with a ketone functional group at the δ-position and a para-isopropyl-substituted phenyl ring . This compound is a solid at room temperature, with a reported melting point of 79-80°C [2] and a calculated XLogP3 of 2.9, indicating moderate lipophilicity [1].

5-(4-iso-Propylphenyl)-5-oxovaleric acid Substitution Uniqueness


The 5-oxovaleric acid scaffold is common, but the specific aryl substitution dictates critical properties for synthesis, purification, and biological activity. The presence and nature of the para-isopropyl group on the phenyl ring directly impacts the compound's melting point and lipophilicity, which are key parameters for compound handling and its behavior in biological systems [1][2]. Substituting this compound with an unsubstituted phenyl, a para-ethyl, or a para-n-propyl analog would result in a significantly higher melting point (up to 50°C difference), indicating different intermolecular forces and solid-state properties [3][4]. These differences can affect solubility, crystallization, and the reproducibility of experimental results, making direct substitution unfeasible without re-optimization.

5-(4-iso-Propylphenyl)-5-oxovaleric acid Quantitative Differentiation from Analogs


Melting Point: Isopropyl vs. Ethyl Analog

The para-isopropyl substituent significantly lowers the melting point of 5-(4-iso-Propylphenyl)-5-oxovaleric acid compared to its para-ethyl analog. This difference is critical for applications requiring specific thermal stability or solubility profiles [1][2].

Solid-state characterization Purification Formulation

Lipophilicity: Isopropyl vs. Unsubstituted Phenyl Analog

The addition of a para-isopropyl group to the phenyl ring of the 5-oxovaleric acid scaffold substantially increases the compound's lipophilicity, as measured by its predicted partition coefficient (XLogP3). This can influence membrane permeability and solubility [1][2].

ADME Lipophilicity Bioavailability

Melting Point: Isopropyl vs. n-Propyl Chain Branching

Branching of the alkyl substituent at the para-position of the phenyl ring dramatically alters the compound's melting point. The branched isopropyl group leads to a significantly lower melting point compared to the linear n-propyl group [1].

Structure-property relationship Crystallinity Molecular packing

Hydrolytic Stability: Free Acid vs. Ester Form

The free carboxylic acid form (target compound) is a stable solid with a defined melting point, whereas the corresponding ethyl ester is a liquid at room temperature and susceptible to hydrolysis. This difference is critical for storage and downstream synthetic applications [1][2].

Chemical stability Storage conditions Synthetic intermediate

5-(4-iso-Propylphenyl)-5-oxovaleric acid Key Applications


Solid-Phase Synthesis and Purification

The defined melting point of 79-80°C for 5-(4-iso-Propylphenyl)-5-oxovaleric acid makes it highly suitable for solid-phase synthetic protocols [1]. Its solid state at room temperature allows for easy weighing and transfer, reducing handling errors compared to liquid analogs . The significantly lower melting point compared to other 5-oxovaleric acid derivatives (e.g., 5-(4-ethylphenyl)-5-oxovaleric acid at 100-102°C) also facilitates melt-based purifications or co-crystal formations [2].

Amide or Ester Prodrug Synthesis

The free carboxylic acid group is a key handle for further derivatization. Researchers can utilize this compound to synthesize amide or ester prodrugs, aiming to modulate the physicochemical properties of a final candidate . The moderate lipophilicity (XLogP3 = 2.9) of the parent acid [3] provides a useful starting point for optimization, as it is within the typical range for orally bioavailable compounds, while the aryl ketone and isopropyl group offer distinct structural features for target engagement.

SAR Studies on Aryl Ketone Scaffolds

This compound serves as a valuable tool in medicinal chemistry SAR campaigns exploring the effect of para-substitution on a 5-oxovaleric acid/benzoylalkanoic acid pharmacophore . Its properties can be directly compared to a series of analogs, including the unsubstituted phenyl [4], para-ethyl [2], and para-n-propyl derivatives, to deconvolute the impact of substituent size, branching, and lipophilicity on biological activity and ADME properties. The distinct melting point and lipophilicity values provide clear, measurable endpoints for such comparative analyses.

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